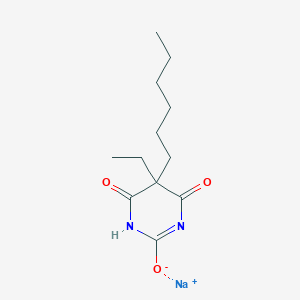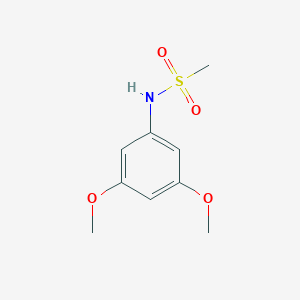![molecular formula C16H25NO2S B229793 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B229793.png)
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine, also known as TBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBP is a sulfonyl-containing pyrrolidine derivative that is commonly used as a reagent in organic synthesis. In recent years, TBP has gained attention as a potential tool for studying biological systems due to its ability to selectively modify proteins and other biomolecules.
作用机制
The mechanism of action of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine involves the covalent modification of cysteine residues on proteins. 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine contains a sulfonyl group that reacts with cysteine residues to form a stable covalent bond. This covalent modification can lead to the inhibition of cysteine proteases and other enzymes that contain cysteine residues.
Biochemical and Physiological Effects:
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine has been shown to have a variety of biochemical and physiological effects in biological systems. Inhibition of cysteine proteases by 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine can lead to the modulation of various cellular processes, including apoptosis, autophagy, and inflammation. 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine has also been shown to have anti-tumor effects in various cancer cell lines, suggesting that it may have potential as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine in lab experiments is its selectivity for cysteine residues. This selectivity allows for the specific modification of cysteine-containing proteins and enzymes, which can be useful for studying their functions in biological systems. However, 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine can also have off-target effects on other biomolecules that contain reactive cysteine residues, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research involving 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine. One area of interest is the development of more selective 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine derivatives that can target specific cysteine-containing enzymes. Another potential direction is the use of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine as a tool for studying the functions of cysteine proteases in disease states, such as cancer and neurodegenerative disorders. Additionally, 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine may have potential as a therapeutic agent for these diseases, although further research is needed to explore this possibility.
合成方法
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenylsulfonyl chloride with pyrrolidine in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine. This synthesis method has been well-established in the literature and has been used to produce 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine in large quantities for research purposes.
科学研究应用
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine has been used extensively in scientific research as a tool for selectively modifying proteins and other biomolecules. 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes. By selectively inhibiting these enzymes, 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine can be used to study the functions of cysteine proteases in biological systems.
属性
分子式 |
C16H25NO2S |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
1-(5-tert-butyl-2,3-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C16H25NO2S/c1-12-10-14(16(3,4)5)11-15(13(12)2)20(18,19)17-8-6-7-9-17/h10-11H,6-9H2,1-5H3 |
InChI 键 |
YZYLPPVVWSPSSI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)N2CCCC2)C |
规范 SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCCC2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)

amino]benzoic acid](/img/structure/B229718.png)


![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)

![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
![N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)

![N-[(4-iodophenyl)sulfonyl]-beta-alanine](/img/structure/B229739.png)
amino]benzoic acid](/img/structure/B229740.png)
![N-[(4-iodophenyl)sulfonyl]valine](/img/structure/B229742.png)
![4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid](/img/structure/B229743.png)